molecular formula C14H16ClN3O2 B12228493 2-(Azetidin-3-yl)-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one hydrochloride

2-(Azetidin-3-yl)-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one hydrochloride

Cat. No.: B12228493
M. Wt: 293.75 g/mol
InChI Key: MTKGTJDOJWENDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-3-yl)-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an azetidine ring, a methoxyphenyl group, and a dihydropyridazinone core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate amine and halide precursors.

    Attachment of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where the methoxyphenyl group is introduced to the azetidine ring.

    Construction of the Dihydropyridazinone Core: This is typically done through cyclization reactions involving hydrazine derivatives and appropriate diketones.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups to the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(Azetidin-3-yl)-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and methoxyphenyl group are believed to play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yl)-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one hydrochloride is unique due to its dihydropyridazinone core, which is not present in the similar compounds listed above. This structural difference may contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H16ClN3O2

Molecular Weight

293.75 g/mol

IUPAC Name

2-(azetidin-3-yl)-6-(2-methoxyphenyl)pyridazin-3-one;hydrochloride

InChI

InChI=1S/C14H15N3O2.ClH/c1-19-13-5-3-2-4-11(13)12-6-7-14(18)17(16-12)10-8-15-9-10;/h2-7,10,15H,8-9H2,1H3;1H

InChI Key

MTKGTJDOJWENDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)C3CNC3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.